5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine
Overview
Description
5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of bromomethyl and chloromethyl substituents at specific positions on the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative. For instance, the chlorination of 2,4,6-trichloropyrimidine followed by selective bromination can yield the desired compound. The reaction conditions often require the use of halogenating agents such as phosphorus pentachloride (PCl5) and bromine (Br2) under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloromethyl groups are susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Coupling Reactions: Formation of biaryl pyrimidine derivatives.
Scientific Research Applications
5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules and enzyme inhibitors.
Medicine: Explored for its role in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science for the development of functional materials
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in modifying biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine.
5-Bromo-2-(chloromethyl)pyrimidine: A structurally similar compound with fewer halogen substituents.
4,6-Dichloro-2-(chloromethyl)pyrimidine: Another related compound with similar reactivity
Uniqueness
This compound is unique due to the presence of both bromomethyl and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts .
Properties
IUPAC Name |
5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl3N2/c7-1-3-5(9)11-4(2-8)12-6(3)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLRWNMXARYBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=C(C(=N1)Cl)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289006 | |
Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-35-4 | |
Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC58554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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